N-Formyl tranexamic acid

HPLC method validation Related substances test retention time marker

N-Formyl tranexamic acid (CAS 1599413-49-6), systematically designated as (1r,4r)-4-(formamidomethyl)cyclohexane-1-carboxylic acid, is the pharmacopoeially specified Tranexamic Acid EP Impurity F. It is an N-formylated derivative of the antifibrinolytic active pharmaceutical ingredient (API) tranexamic acid (CAS 1197-18-8), with a molecular formula of C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 1599413-49-6
Cat. No. B15293070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl tranexamic acid
CAS1599413-49-6
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1CC(CCC1CNC=O)C(=O)O
InChIInChI=1S/C9H15NO3/c11-6-10-5-7-1-3-8(4-2-7)9(12)13/h6-8H,1-5H2,(H,10,11)(H,12,13)
InChIKeyFZISGRNKIYRSHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Formyl Tranexamic Acid (CAS 1599413-49-6): EP Reference Standard Identity and Core Specifications for Procurement


N-Formyl tranexamic acid (CAS 1599413-49-6), systematically designated as (1r,4r)-4-(formamidomethyl)cyclohexane-1-carboxylic acid, is the pharmacopoeially specified Tranexamic Acid EP Impurity F [1]. It is an N-formylated derivative of the antifibrinolytic active pharmaceutical ingredient (API) tranexamic acid (CAS 1197-18-8), with a molecular formula of C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . This compound is listed as a specified impurity in both the European Pharmacopoeia (Ph. Eur. monograph 0875) and the British Pharmacopoeia (BP 2025), where it is assigned the Chemical Reference Substance (CRS) catalogue number Y0002153 by the European Directorate for the Quality of Medicines & HealthCare (EDQM) . It is classified as a process-related impurity that may arise during the synthesis of tranexamic acid via formylation of the primary amine group, and is also recognized as a potential degradation product under certain storage conditions [2]. Unlike the parent API, which is a potent antifibrinolytic agent, N-formyl tranexamic acid is pharmacologically inactive due to the blocking of the free primary amine essential for lysine-binding site interaction on plasminogen, making its primary value that of a certified reference standard for analytical quality control rather than a therapeutic candidate [3].

Why Generic Tranexamic Acid Reference Standards Cannot Substitute for N-Formyl Tranexamic Acid (EP Impurity F) in Regulated Pharmaceutical Analysis


Substituting N-formyl tranexamic acid with the parent API or any other EP-specified impurity (e.g., Impurity C, D, or E) as a system suitability marker or calibration reference will produce analytically invalid and regulatory-noncompliant results. The European Pharmacopoeia mandates compound-specific identification and quantification parameters for each individual impurity: Impurity F exhibits a unique relative retention time (RRT) of approximately 0.3 relative to tranexamic acid—eluting well before the API peak—whereas Impurities C, D, E, and B elute after the API with RRTs of approximately 1.1, 1.2, 1.3, and 1.5, respectively [1]. Furthermore, each impurity carries a distinct correction factor (Impurity F = 0.6; Impurity B = 1.3; Impurity C = 0.4) to compensate for differential UV absorptivity at the detection wavelength of 210 nm [1]. Using a non-identical reference standard introduces systematic quantitation bias that directly violates the Ph. Eur. general monograph 2034 (Substances for Pharmaceutical Use) and can lead to ANDA/NDA rejection by regulatory authorities such as the FDA, EMA, or PMDA [2].

Quantitative Differentiation Evidence: N-Formyl Tranexamic Acid (EP Impurity F) Versus Closest EP Impurity Comparators


Chromatographic Retention: Impurity F Is the Only EP-Specified Impurity Eluting Before Tranexamic Acid

Under the harmonized BP 2025/Ph. Eur. HPLC method for tranexamic acid related substances (C18 column, 5 μm, 250 × 4.6 mm; mobile phase: phosphate buffer pH 2.0/methanol 60:40 with sodium laurilsulfate; flow rate 0.9 mL/min; detection at 210 nm), Impurity F (N-formyl tranexamic acid) elutes with a relative retention time (RRT) of approximately 0.3 relative to the tranexamic acid peak (set at RRT = 1.0, retention time ≈ 10 min). This places Impurity F uniquely before the API peak, in contrast to all other specified impurities: Impurity C (RRT ≈ 1.1), Impurity D (RRT ≈ 1.2), Impurity E (RRT ≈ 1.3), and Impurity B (RRT ≈ 1.5) [1]. This chromatographic behavior is a direct consequence of the N-formyl group increasing polarity relative to the parent amine, reducing hydrophobic interaction with the C18 stationary phase.

HPLC method validation Related substances test retention time marker

Correction Factor Divergence: Impurity F Requires a 0.6 Multiplier Distinct from All Other Specified Impurities

The BP 2025/Ph. Eur. monograph prescribes impurity-specific correction factors to be applied to peak areas for accurate quantitation, compensating for differences in UV molar absorptivity at 210 nm. Impurity F carries a correction factor of 0.6, meaning its peak area must be multiplied by 0.6 to obtain the true mass-equivalent response relative to the tranexamic acid calibrant. This differs substantially from Impurity B (correction factor = 1.3) and Impurity C (correction factor = 0.4), while Impurities D and E use the concentration of their respective reference standards without an area correction factor [1]. Applying the wrong correction factor—for instance, using Impurity C's 0.4 factor for Impurity F—would overestimate the impurity content by approximately 33%, potentially causing a compliant batch to falsely fail acceptance criteria.

relative response factor quantitative impurity analysis HPLC-UV correction

Acceptance Criterion Stringency: Impurity F Is Subject to a 0.05% Individual Limit Tighter Than Impurity B

The BP 2025/Ph. Eur. monograph sets individual acceptance limits for each specified impurity. Impurity F (N-formyl tranexamic acid) is capped at a maximum of 0.05% (equivalent to 500 ppm) of the API, identical to the limits for Impurities C, D, and E but threefold more stringent than the 0.15% limit applied to Impurity B (the cis-isomer of tranexamic acid) [1]. The total impurity limit is not more than (NMT) 0.2%, with a reporting threshold of 0.03% [1]. This regulatory limit is directly tied to the ICH Q3A guideline on impurities in new drug substances, where specified impurities at or above the identification threshold (0.10% for a maximum daily dose ≤ 2 g/day) must be individually identified, qualified, and controlled [2].

pharmacopoeial acceptance criteria specified impurity limit batch release specification

Structural and Physicochemical Differentiation: N-Formylation Eliminates the Basic Amine pKa and Abolishes Antifibrinolytic Activity

N-Formyl tranexamic acid differs from the parent API (tranexamic acid, C₈H₁₅NO₂, MW 157.21) by the addition of a formyl group (-CHO) to the primary amine, yielding a secondary formamide (C₉H₁₅NO₃, MW 185.22) . This structural modification has two critical consequences. First, the predicted pKa of the carboxyl group in Impurity F is 4.81 ± 0.10, and the formamide nitrogen is non-basic, whereas tranexamic acid possesses two ionizable groups: the carboxyl (pKa ~4.3) and the primary amine (pKa ~10.6) . Second, the free primary amine of tranexamic acid is essential for competitive binding to the lysine-binding sites on plasminogen (Kd = 1.1 μmol/L for the high-affinity site), and its acylation—whether by formylation or other N-substitution—is known from SAR studies to abolish antifibrinolytic activity [1]. Consequently, Impurity F is pharmacologically silent, distinguishing it from Impurity D (4-aminomethylbenzoic acid, MW 151.17), which retains antifibrinolytic activity and is itself a clinically used hemostatic agent (aminomethylbenzoic acid) [2].

structure-activity relationship physicochemical property comparison pKa prediction

Storage Condition Differentiation: Impurity F Requires Refrigerated Storage (2–8°C) Unlike Several Co-Impurities

Multiple certified reference standard suppliers, including EDQM, Alfa Chemistry, CATO, and ChemicalBook, consistently specify storage at 2–8°C (refrigerated/cold room conditions) for N-formyl tranexamic acid Impurity F CRS, whereas the parent tranexamic acid CRS and certain other impurities (e.g., Impurity C shipped at ambient temperature by some suppliers) may be stored under less restrictive conditions . CATO specifies a validated product shelf life of 3 years under 2–8°C storage for their ISO 17034-certified Impurity F reference standard [1]. This cold-chain requirement reflects the increased susceptibility of the formamide functional group to hydrolytic degradation (deformylation back to tranexamic acid) under ambient temperature and humidity, a degradation pathway not applicable to the more stable Impurities B, C, D, or E that lack the labile N-formyl linkage [2].

reference standard stability storage condition cold chain procurement

Certified Reference Standard Quality and Traceability: ISO 17034 Certification as a Differentiator for Regulatory Submission

N-Formyl tranexamic acid (EP Impurity F) is available as a Chemical Reference Substance (CRS) directly from EDQM (catalogue Y0002153, 10 mg per unit), providing the highest level of pharmacopoeial traceability . In parallel, ISO 17034-accredited commercial suppliers such as CATO offer the same compound with full certification including HPLC purity (>95%), NMR (¹H and ¹³C), MS, and optional quantitative NMR, IR, UV, moisture content, and residue on ignition data [1]. This dual-supply pathway is not uniformly available for all tranexamic acid impurities: Impurity E, for instance, is less commonly stocked as an ISO 17034-certified standard. The EDQM CRS serves as the primary reference for pharmacopoeial method verification, while ISO 17034-certified secondary standards provide a cost-effective alternative for routine QC use, provided that cross-validation against the CRS is documented [2].

ISO 17034 reference standard certification regulatory compliance

High-Value Application Scenarios for N-Formyl Tranexamic Acid (EP Impurity F, CAS 1599413-49-6) Based on Quantitative Evidence


HPLC Method Development and System Suitability: Using Impurity F as the Pre-API Retention Time Marker

Analytical method development laboratories should procure N-Formyl tranexamic acid CRS as the sole EP-specified impurity that elutes before the tranexamic acid API peak (RRT ≈ 0.3 vs. API at RRT 1.0 under BP 2025/Ph. Eur. method conditions) [1]. This unique chromatographic position makes it indispensable for: (i) defining the void-adjacent region of the chromatogram where polar matrix interferences may co-elute; (ii) establishing the resolution criterion between early-eluting formulation excipients and the first impurity of interest; and (iii) verifying that the HPLC gradient or isocratic conditions provide adequate retention (k' > 1.0) for the most polar specified impurity. Replacing Impurity F with Impurity C (RRT ≈ 1.1, the next-closest impurity) in system suitability testing would leave the critical pre-API retention window unmonitored, creating a blind spot for polar degradants or co-eluting process impurities [1].

Correction-Factor-Based Quantitation without Daily CRS Consumption

QC laboratories seeking to minimize consumption of the expensive EDQM CRS (Y0002153, ~€115–160 per 10 mg) can adopt the BP 2025/Ph. Eur.-defined correction factor of 0.6 for Impurity F [1]. By implementing the main-component external standard method with the 0.6 correction factor (permitted under Ph. Eur. when the factor is outside the 0.8–1.2 range), laboratories can quantify Impurity F using the tranexamic acid reference standard for daily routine analysis, reserving the Impurity F CRS for periodic system suitability verification, column qualification, and analyst training. This approach directly reduces annual reference standard procurement costs while maintaining pharmacopoeial compliance, as the correction factor is officially established in the monograph and does not require independent re-determination [1].

Accelerated Stability Studies and Forced Degradation: Monitoring Deformylation to Tranexamic Acid

N-Formyl tranexamic acid is not only a process impurity but a potential hydrolytic degradation product of stored tranexamic acid API and finished dosage forms. Conversely, under acidic or basic hydrolytic stress conditions, Impurity F itself can undergo deformylation to regenerate tranexamic acid. Stability-indicating method validation protocols must therefore include: (i) a forced degradation study using authentic Impurity F standard spiked into placebo to confirm that the HPLC method resolves the deformylated product (tranexamic acid, RRT 1.0) from residual Impurity F (RRT 0.3); (ii) mass balance verification across the degradation pathway; and (iii) establishment of the limit of quantitation (LOQ) for Impurity F well below the 0.03% reporting threshold [2]. The 2–8°C storage requirement for the Impurity F CRS itself underscores the thermal lability of the formamide linkage and the necessity of temperature-controlled sample handling throughout stability study execution [3].

Regulatory ANDA/NDA Impurity Qualification Documentation

For generic drug applicants filing Abbreviated New Drug Applications (ANDAs) referencing tranexamic acid tablets or injection, the identification, characterization, and control of EP Impurity F at or below the 0.05% acceptance limit is a regulatory expectation under ICH Q3A [2]. A complete ANDA impurity dossier for Impurity F should include: (a) a certificate of analysis from an ISO 17034-accredited supplier demonstrating purity >95% with orthogonal characterization (NMR, MS, HPLC); (b) batch analysis data from at least three pilot or commercial-scale API lots demonstrating Impurity F levels consistently below the 0.05% limit; (c) analytical method validation data (specificity, linearity, accuracy/recovery, precision, LOQ) using the Impurity F CRS as the external calibrant; and (d) a structural rationale (N-formylation of the primary amine) supporting the toxicological qualification of this impurity as pharmacologically inactive, thereby justifying the 0.05% limit under ICH Q3A qualification threshold provisions [1]. CATO's provision of a structural confirmation report as part of the standard COA package directly addresses requirement (a) and reduces the applicant's in-house analytical burden [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Formyl tranexamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.